Selective Electrochemical Reduction Potential vs. 4-Nitrobenzenediazonium
When electrografted onto H‑terminated silicon, 4‑bromobenzenediazonium (4‑BBD) exhibits a single, selective reduction wave for the azo bonds at Ered = −1.5 V, whereas 4‑nitrobenzenediazonium (4‑NBD) shows an additional reduction event for the nitro group at Ered = −2.1 V [1]. This orthogonal electrochemical fingerprint allows researchers to generate amine‑terminated surfaces via reduction of azo bonds without inadvertently altering nitro functionalities, a selectivity that is absent in 4‑NBD‑derived layers [1].
| Evidence Dimension | Electrochemical reduction potential (Ered) of grafted azo and substituent groups |
|---|---|
| Target Compound Data | Ered (azo bonds) = −1.5 V (vs. reference electrode) |
| Comparator Or Baseline | 4‑Nitrobenzenediazonium (4‑NBD): Ered (azo bonds) = −1.5 V; Ered (nitro group) = −2.1 V |
| Quantified Difference | 4‑BBD lacks the additional −2.1 V reduction event, enabling selective amine formation without nitro‑group interference |
| Conditions | Electrografting on H‑terminated, p‑doped Si(111); XPS and AFM characterization; aqueous/organic electrolyte |
Why This Matters
This selectivity simplifies the fabrication of multifunctional sensor platforms and silicon‑nanowire devices where only amine anchoring points are desired without altering nitro‑based redox probes.
- [1] D. Ullien, P. C. Thüne, W. F. Jager, E. J. R. Sudhölter, L. C. P. M. de Smet, Controlled amino-functionalization by electrochemical reduction of bromo and nitro azobenzene layers bound to Si(111) surfaces, Physical Chemistry Chemical Physics, 2014, 16, 19258–19265. DOI: 10.1039/C4CP02410E. View Source
